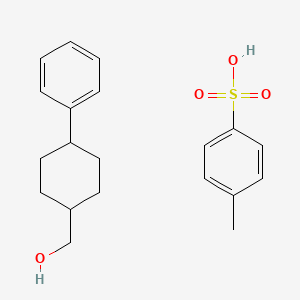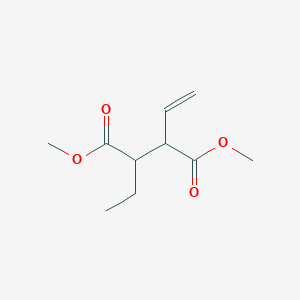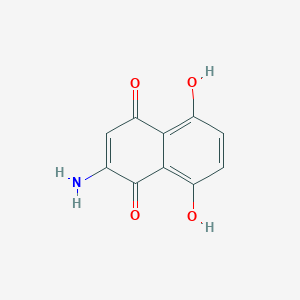
2-Amino-5,8-dihydroxy-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,8-dihydroxy-1,4-naphthoquinone: is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of amino and hydroxyl groups attached to the naphthoquinone core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 1-Naphthol or 2,5-Dihydroxynaphthalene: The transformation involves the use of urea hydrogen peroxide as a catalyst and a base (t-BuOK) in alcohol under oxygen atmosphere.
Reduction Method: Reduction of 1,4-naphthoquinone derivatives using tin (II) chloride.
Industrial Production Methods: While specific industrial production methods for 2-Amino-5,8-dihydroxy-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions due to the presence of hydroxyl groups.
Reduction: Reduction of the quinone moiety to hydroquinone is a common reaction.
Substitution: Amino and hydroxyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin (II) chloride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or alkylated naphthoquinone derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Derivatives: Used as a precursor for synthesizing various biologically active compounds.
Biology:
Antimicrobial Activity: Exhibits significant antibacterial and antifungal properties.
Anticancer Research: Potential use in developing anticancer agents due to its ability to induce apoptosis in cancer cells.
Medicine:
Therapeutic Agents: Investigated for use in treating infections and cancer.
Industry:
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
Wirkmechanismus
The biological activity of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone is primarily based on two mechanisms:
Vergleich Mit ähnlichen Verbindungen
- 5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)
- 2,5-Dihydroxy-1,4-naphthoquinone
- 2,6-Dihydroxy-1,4-naphthoquinone
- 2,7-Dihydroxy-1,4-naphthoquinone
- 5,6-Dihydroxy-1,4-naphthoquinone
- 5,7-Dihydroxy-1,4-naphthoquinone
Uniqueness: 2-Amino-5,8-dihydroxy-1,4-naphthoquinone stands out due to the presence of both amino and hydroxyl groups, which enhance its reactivity and biological activity compared to other naphthoquinone derivatives.
Eigenschaften
CAS-Nummer |
87927-30-8 |
|---|---|
Molekularformel |
C10H7NO4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-amino-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H7NO4/c11-4-3-7(14)8-5(12)1-2-6(13)9(8)10(4)15/h1-3,12-13H,11H2 |
InChI-Schlüssel |
HBGVBAQAWXSWQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1O)C(=O)C=C(C2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



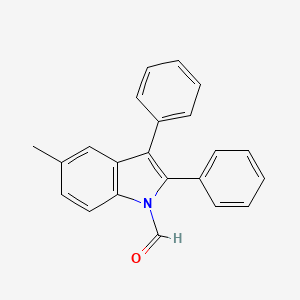
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
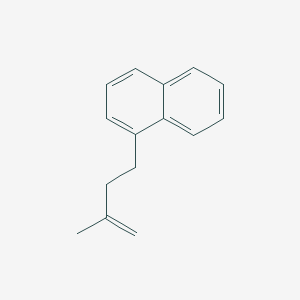
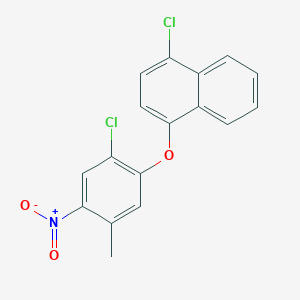

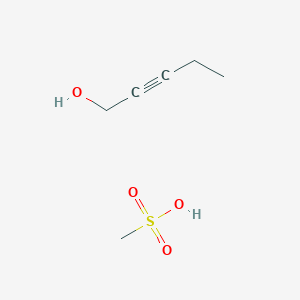
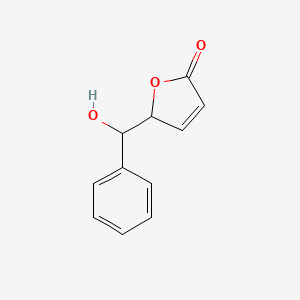
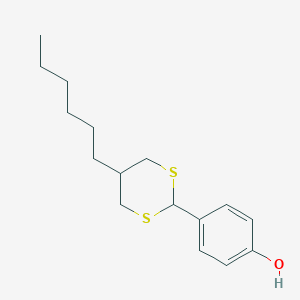
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

